Pyridinium chlorochromate
Pyridinium chlorochromate
Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin.
Brand Name:
Vulcanchem
CAS No.:
26299-14-9
VCID:
VC0045583
InChI:
InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;;
SMILES:
C1=CC=NC=C1.O=[Cr](=O)=O.Cl
Molecular Formula:
C5H6ClCrNO3
Molecular Weight:
215.55 g/mol
Pyridinium chlorochromate
CAS No.: 26299-14-9
Cat. No.: VC0045583
Molecular Formula: C5H6ClCrNO3
Molecular Weight: 215.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyridinium chlorochromate (PCC) is the salt with the formula C5H5NH. It is a reagent in organic synthesis. It is a red-orange solid. A variety of related compounds are known with similar reactivity. Although not widely used, PCC offered the advantage of the selective oxidation of alcohols to aldehydes, whereas many other reagents were less selective. Strong oxidizer. Contact with other material may cause a fire. Cancer hazard. May cause sensitization by skin contact. May cause eye, skin, and respiratory tract irritation. May cause cancer by inhalation. Toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. Target Organs: Respiratory system, skin. |
|---|---|
| CAS No. | 26299-14-9 |
| Molecular Formula | C5H6ClCrNO3 |
| Molecular Weight | 215.55 g/mol |
| IUPAC Name | hydron;pyridine;trioxochromium;chloride |
| Standard InChI | InChI=1S/C5H5N.ClH.Cr.3O/c1-2-4-6-5-3-1;;;;;/h1-5H;1H;;;; |
| Standard InChI Key | HBDYSKVKXMUPKV-UHFFFAOYSA-N |
| SMILES | C1=CC=NC=C1.O=[Cr](=O)=O.Cl |
| Canonical SMILES | [H+].C1=CC=NC=C1.O=[Cr](=O)=O.[Cl-] |
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